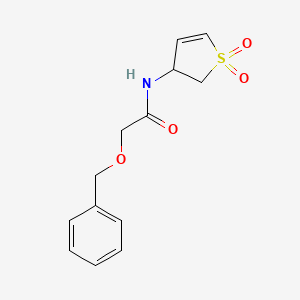![molecular formula C14H10N6 B5334573 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine](/img/structure/B5334573.png)
3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied.
作用機序
The mechanism of action of 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine is not fully understood. However, studies have suggested that it may exert its effects by targeting various signaling pathways and enzymes involved in disease progression. For example, it has been shown to inhibit the activity of protein kinase CK2, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine in lab experiments is its potential to target multiple disease pathways. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
将来の方向性
There are several future directions for research on 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in human trials. Additionally, research is needed to better understand its mechanism of action and identify potential drug targets. Finally, studies are needed to optimize its synthesis and develop more efficient methods for its production.
In conclusion, this compound is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
There are several methods for the synthesis of 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine, including the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 2-amino-4,6-dichloro-5-formamidopyrimidine in the presence of triethylamine, and the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 2-amino-4,6-dichloro-5-nitrosopyrimidine in the presence of triethylamine.
科学的研究の応用
3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-13-12-11(6-7-16-13)20-14(19-18-12)10(8-17-20)9-4-2-1-3-5-9/h1-8H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSTMMQXIFEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334498.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5334505.png)

![4-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5334516.png)
![N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5334529.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5334535.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5334539.png)
![N-cyclopropyl-2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5334541.png)
![2-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5334554.png)
![ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5334557.png)

![2-[2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoethoxy]phenol](/img/structure/B5334585.png)
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5334588.png)
